molecular formula C11H14N2O B13223217 N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B13223217
M. Wt: 190.24 g/mol
InChI Key: FPGCNHBNSLPKMJ-UHFFFAOYSA-N
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Description

N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst . This reaction forms the tetrahydroisoquinoline core, which can then be further modified to introduce the N-methyl and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines and alcohols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted amines and alcohols

Comparison with Similar Compounds

N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be compared with other similar compounds in the tetrahydroisoquinoline family:

This compound stands out due to its unique combination of neuroprotective, dopamine-modulating, and glutamatergic antagonistic properties, making it a promising candidate for further research and development.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C11H14N2O/c1-12-11(14)10-6-8-4-2-3-5-9(8)7-13-10/h2-5,10,13H,6-7H2,1H3,(H,12,14)

InChI Key

FPGCNHBNSLPKMJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2CN1

Origin of Product

United States

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